molecular formula C6H11BrO B2681285 Cyclopentane, 1-bromo-2-methoxy-, trans- CAS No. 51422-76-5

Cyclopentane, 1-bromo-2-methoxy-, trans-

Cat. No.: B2681285
CAS No.: 51422-76-5
M. Wt: 179.057
InChI Key: HNBGZVCNAAUYAD-PHDIDXHHSA-N
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Description

Cyclopentane, 1-bromo-2-methoxy-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a trans isomer of 1-bromo-2-methoxycyclopentane and is commonly used in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Cyclocarbopalladation Reactions : Cyclopentane derivatives, including "Cyclopentane, 1-bromo-2-methoxy-, trans-", have been used in cyclocarbopalladation reactions. This process involves the formation of bicyclic compounds bearing a 1,2-cyclopentanediol from γ-bromopropargylic diols and dioxolanes under palladium(0) catalysis (Salem et al., 2003).

  • Conformation Studies : The molecule has been studied for its conformational properties. For example, 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate, a related compound, was analyzed to understand the conformation of the cyclopentane ring (Jing Li et al., 2007).

  • Chemical Synthesis Applications : This compound is also involved in the synthesis of various chemicals. For instance, trans-cyclopentane-1,2-diamine, a related compound, has been used extensively for synthesizing chiral ligands, receptors, and biologically active compounds (González‐Sabín et al., 2009).

  • Catalysis in Cross-Coupling Reactions : The compound and its derivatives are instrumental in catalysis, particularly in cross-coupling reactions. For example, palladium–tetraphosphine systems using cyclopentane derivatives have been effective in catalyzing the cross-coupling of aryl bromides with arylboronic acids (Feuerstein et al., 2001).

  • Electrochemical Reduction Studies : Studies on the electrochemical reduction of halopentanes, which include derivatives of cyclopentane, have provided significant insights into the electrochemical properties and potential applications of these compounds (Pritts & Peters, 1994).

Mechanism of Action

Properties

IUPAC Name

(1R,2R)-1-bromo-2-methoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBGZVCNAAUYAD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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